4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide
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Description
4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, 2-fluoroethylamine, and tetrahydrofuran.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity
Properties
IUPAC Name |
4-(2-fluoroethyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O2/c13-3-4-15-5-7-16(8-6-15)12(17)14-10-11-2-1-9-18-11/h11H,1-10H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGOMXGWSKZQBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(CC2)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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